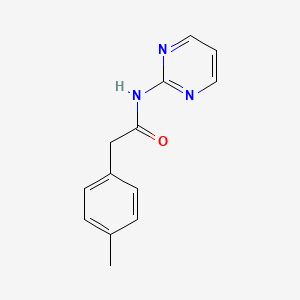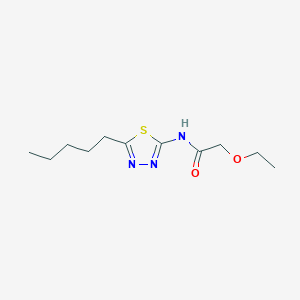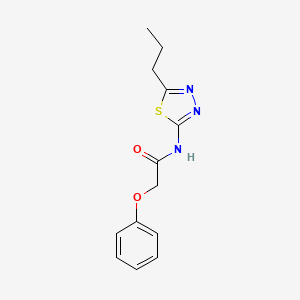![molecular formula C21H24N2O2 B11168001 N-[3-(3,5-dimethylpiperidine-1-carbonyl)phenyl]benzamide](/img/structure/B11168001.png)
N-[3-(3,5-dimethylpiperidine-1-carbonyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(3,5-dimethylpiperidine-1-carbonyl)phenyl]benzamide is a complex organic compound that features a piperidine ring substituted with dimethyl groups and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,5-dimethylpiperidine-1-carbonyl)phenyl]benzamide typically involves the following steps:
Formation of 3,5-dimethylpiperidine: This can be achieved by hydrogenation of 3,5-dimethylpyridine.
Acylation of 3,5-dimethylpiperidine: The piperidine derivative is then reacted with a suitable acylating agent to introduce the carbonyl group.
Coupling with benzamide: The acylated piperidine is then coupled with benzamide under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,5-dimethylpiperidine-1-carbonyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a useful scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: Its unique chemical properties may make it suitable for use in the development of advanced materials, such as polymers or coatings.
Biological Studies: The compound could be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Mechanism of Action
The mechanism by which N-[3-(3,5-dimethylpiperidine-1-carbonyl)phenyl]benzamide exerts its effects will depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The piperidine ring and benzamide moiety are likely to play key roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpiperidine: A precursor in the synthesis of N-[3-(3,5-dimethylpiperidine-1-carbonyl)phenyl]benzamide.
Benzamide: Another key component of the compound, often used in various pharmaceutical applications.
Uniqueness
This compound is unique due to the combination of its piperidine and benzamide moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C21H24N2O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[3-(3,5-dimethylpiperidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C21H24N2O2/c1-15-11-16(2)14-23(13-15)21(25)18-9-6-10-19(12-18)22-20(24)17-7-4-3-5-8-17/h3-10,12,15-16H,11,13-14H2,1-2H3,(H,22,24) |
InChI Key |
MIEKHPVGUXVDBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-{[2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}propanoic acid](/img/structure/B11167925.png)
![2-(2-chloro-6-fluorophenyl)-N-[4-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B11167930.png)
![[2-(2-Fluoro-6-methoxyphenyl)-5-methyl-1,3-thiazol-4-yl][4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11167937.png)

![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-4-(propanoylamino)benzamide](/img/structure/B11167947.png)
![1-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxamide](/img/structure/B11167952.png)
![[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B11167955.png)

![4-ethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B11167964.png)
![6,7-dimethoxy-4-methyl-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-2H-chromen-2-one](/img/structure/B11167973.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11167981.png)

![1-cyclohexyl-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11167994.png)
![1-(4-Ethoxyphenyl)-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B11167998.png)
